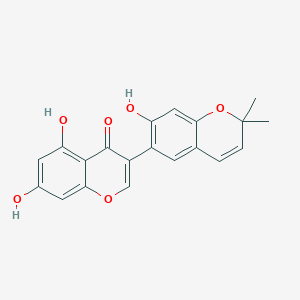

Eriosemaone D

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16O6 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(7-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |

InChI |

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-12(14(22)8-16(10)26-20)13-9-25-17-7-11(21)6-15(23)18(17)19(13)24/h3-9,21-23H,1-2H3 |

InChI Key |

MAOBJUGJEZAGKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C3=COC4=CC(=CC(=C4C3=O)O)O)C |

Synonyms |

eriosemaone D |

Origin of Product |

United States |

Phytogeographical Distribution and Advanced Isolation Methodologies of Eriosemaone D

Natural Occurrence of Eriosemaone D in Eriosema Species and Related Genera

This compound is a prenylated isoflavonoid (B1168493) that has been isolated from a select group of plants. The genus Eriosema is a significant source of this compound, with approximately 150 species distributed across tropical and subtropical regions worldwide. nih.gov Flavonoids are among the main secondary metabolites found in this genus. researchgate.net

Identification in Eriosema tuberosum and Eriosema laurentii

Initial discovery of this compound, along with its analogs Eriosemaones A, B, and C, occurred during the bioassay-directed fractionation of a dichloromethane (B109758) extract from the roots of Eriosema tuberosum. researchgate.net This extract demonstrated antifungal properties. researchgate.net this compound has also been reported in Eriosema tuberosum in other phytochemical studies. nih.govpsu.edu

Subsequent research confirmed the presence of this compound in the underground parts of Eriosema laurentii. researchgate.netresearchgate.net This finding was significant as it was the first time this rare pyranoisoflavone was identified in this particular species. researchgate.net The aerial parts of E. laurentii have also been found to contain this compound. nih.gov

Presence in Cajanus cajan (Pigeon Pea) Hairy Root Cultures

In a study focused on sustainable isoflavonoid production, this compound was identified among the known isoflavones produced in hairy root cultures of pigeon pea (Cajanus cajan). acs.orgnih.gov These cultures were established through Agrobacterium rhizogenes-mediated transformation and treated with various elicitors to stimulate the production of isoflavonoids. acs.orgnih.govmdpi.com The study successfully demonstrated that pigeon pea hairy roots can be a promising source for various bioactive isoflavonoids, including this compound. acs.orgnih.gov

Isolation from Eriosema chinense

The roots of Eriosema chinense have also been identified as a natural source of this compound. Phytochemical investigations of this plant, which is used in traditional medicine, have revealed the presence of numerous flavonoids. phcog.com While some studies on E. chinense have detailed the isolation of other Eriosemaone compounds like Eriosemaone A, the presence of this compound has also been noted in the broader context of flavonoid isolations from this species. acs.orgacs.orgnih.gov

Methodologies for Extraction and Purification of this compound from Plant Biomass

The extraction and purification of this compound typically involve standard phytochemical techniques. The process often begins with the extraction of dried and powdered plant material, such as the roots of Eriosema species, using solvents of increasing polarity.

For instance, the roots of Eriosema chinense were subjected to extraction with hexane, dichloromethane, and methanol. mdpi.com In the case of Eriosema tuberosum, a dichloromethane extract of the roots was used for bioassay-directed fractionation. researchgate.net

Following initial extraction, chromatographic techniques are employed for the isolation and purification of individual compounds. These methods commonly include:

Column Chromatography: Often using silica (B1680970) gel to perform initial separation of the crude extract. researchgate.net

Sephadex LH-20 Column Chromatography: Utilized for further purification of fractions. researchgate.net

Semi-preparative High-Performance Liquid Chromatography (HPLC): A key step for the final purification of the compound. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC): Used for monitoring the separation process and for preparative purposes. researchgate.net

The structure of the isolated this compound is then elucidated and confirmed using spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.netresearchgate.net

Biotechnological Approaches for Enhanced Production of this compound

To overcome the limitations of relying on natural plant sources, which can be affected by environmental factors and slow growth, biotechnological methods are being explored for the enhanced production of valuable secondary metabolites like this compound. mdpi.com

Application of Hairy Root Cultures for Isoflavonoid Biosynthesis

Hairy root cultures, induced by the infection of plant tissues with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), offer a promising platform for the stable and continuous production of secondary metabolites. frontiersin.orgnih.govresearchgate.netresearchgate.net These cultures are known for their rapid growth in hormone-free media and their genetic stability. researchgate.net

A significant application of this technology for isoflavonoid production was demonstrated with pigeon pea (Cajanus cajan). acs.orgnih.gov Hairy root cultures of pigeon pea were established and treated with a combination of elicitors, including methyl jasmonate, methyl-β-cyclodextrin, hydrogen peroxide, and magnesium chloride. acs.orgnih.govmdpi.com This elicitation strategy successfully induced the production of several isoflavonoids, including this compound. acs.orgnih.gov The total yield of isoflavonoids in the elicited hairy root cultures reached 113.5 mg/g of dry weight, with a further 46% increase upon re-elicitation. acs.orgnih.gov This research highlights the potential of using elicited hairy root cultures as a sustainable and high-yield platform for the production of this compound and other valuable isoflavonoids. acs.orgnih.gov

Elicitation Strategies for Increased this compound Yield

The production of secondary metabolites like this compound in plants is often low and can be influenced by environmental conditions. In vitro plant culture systems provide a controlled environment for the production of these compounds, and elicitation is a key strategy to enhance their yield. Elicitation involves the application of specific agents (elicitors) that trigger defense responses in the plant cells, leading to an increased biosynthesis of secondary metabolites. nih.govresearchgate.net While specific studies on the elicitation of this compound are limited, research on other isoflavonoids in the Fabaceae family provides valuable insights into potential strategies. researchgate.netresearchgate.net

Elicitors can be categorized as either biotic (derived from biological sources) or abiotic (non-biological). irispublishers.com

Biotic Elicitors: These include polysaccharides from fungal cell walls, glycoproteins, and signaling molecules.

Yeast Extract: A commonly used biotic elicitor that has been shown to induce isoflavone (B191592) accumulation in various legume cultures. icm.edu.pl

Fungal Extracts: Preparations from pathogenic or non-pathogenic fungi can stimulate the production of phytoalexins, a class of compounds that includes many isoflavonoids. mdpi.com

Abiotic Elicitors: These encompass physical factors and chemical compounds.

Methyl Jasmonate (MeJA): A plant signaling molecule that is a potent elicitor of secondary metabolite production. In studies on Pueraria lobata, another member of the Fabaceae family, MeJA treatment significantly enhanced the accumulation of isoflavones like daidzein (B1669772) and genistein (B1671435). icm.edu.pl For instance, applying 100 μM of MeJA resulted in a substantial increase in total isoflavone content. icm.edu.pl

Salicylic Acid (SA): Another key plant hormone involved in defense signaling. It has been used to increase isoflavonoid production, although high concentrations can sometimes inhibit growth. researchgate.net

Sucrose (B13894): In addition to being a carbon source, high concentrations of sucrose can act as an osmotic stressor and an elicitor. In hairy root cultures of Trifolium pratense, increasing the sucrose concentration to 60 g/L led to the highest production of isoflavones. researchgate.net

Heavy Metals: Ions of heavy metals, such as copper chloride (CuCl2), can also act as abiotic elicitors. icm.edu.pl

The effectiveness of an elicitation strategy depends on several factors, including the specific elicitor, its concentration, the duration of exposure, and the growth stage of the plant culture. nih.gov A combination of different elicitors or the integration of elicitation with precursor feeding could potentially have a synergistic effect on the yield of this compound. nih.gov

| Elicitor Type | Specific Elicitor | Observed Effect on Isoflavonoids (in related species) | Reference Species |

| Biotic | Yeast Extract | Induced isoflavone accumulation | Pueraria lobata |

| Abiotic | Methyl Jasmonate (MeJA) | Enhanced total isoflavone, daidzein, and genistein production | Pueraria lobata |

| Abiotic | Salicylic Acid (SA) | Increased isoflavonoid production | Trifolium pratense |

| Abiotic | Sucrose (high concentration) | Maximized isoflavone yield in hairy root cultures | Trifolium pratense |

| Abiotic | Copper Chloride (CuCl₂) | Induced isoflavone accumulation | Pueraria lobata |

Advanced Spectroscopic Techniques for Structural Elucidation of Eriosemaone D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.rsc.orgresearchgate.net

NMR spectroscopy stands as a cornerstone in the structural determination of natural products like Eriosemaone D. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can piece together the molecular framework, assign specific proton and carbon signals, and deduce the compound's stereochemistry. psu.edulongdom.orgulethbridge.caucsb.edu

Detailed Analysis of ¹H and ¹³C NMR Spectral Data.ceitec.cz

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic and pyran ring protons. Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton, including the chemical shifts of carbonyl, olefinic, and aliphatic carbons. mimedb.org Detailed analysis of these spectra allows for the initial assignment of protons and carbons to specific positions within the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm |

|---|

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm |

|---|

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry.longdom.orgulethbridge.ca

To unambiguously establish the connectivity of atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. emerypharma.comresearchgate.net

COSY experiments identify proton-proton couplings, revealing adjacent protons within the molecular structure. longdom.org

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is critical for determining the stereochemistry and spatial arrangement of substituents. researchgate.nethuji.ac.il

Re-evaluation and Correction of Previously Reported NMR Data for this compound.rsc.org

In the course of phytochemical investigations of Eriosema laurentii, detailed one- and two-dimensional NMR experiments were conducted on this compound. researchgate.net This thorough analysis led to the rationalization and correction of some of the previously reported carbon signals in the ¹³C NMR spectrum, highlighting the importance of rigorous spectroscopic analysis in natural product chemistry. researchgate.netresearchgate.net

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis.rsc.orgresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, from which the molecular formula, C₂₀H₁₆O₆, can be deduced. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion. wikipedia.orgnih.gov The analysis of these fragment ions provides valuable structural information, corroborating the connectivities established by NMR spectroscopy. The fragmentation pattern of this compound is consistent with the retro-Diels-Alder rupture of the pyran ring, a characteristic fragmentation for this class of compounds. researchgate.net

Ancillary Spectroscopic Methods in Structural Confirmation

While NMR and MS are the primary tools for structure elucidation, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, confirming their presence in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the conjugated systems within the molecule, which is consistent with the chromone (B188151) and pyran rings present in this compound.

Together, these advanced spectroscopic techniques provide a comprehensive and detailed picture of the chemical structure of this compound, ensuring its accurate identification and characterization. researchgate.net

Chemical Synthesis of Eriosemaone D and Its Analogues

Total Synthesis Strategies for Eriosemaone D

The total synthesis of this compound hinges on a modular approach that first establishes the central isoflavone (B191592) core, followed by the construction of the fused pyran ring. This strategy allows for flexibility and has been successfully applied to related natural products. researchgate.net

The construction of the C6-C3-C6 isoflavone skeleton is a critical challenge in the synthesis of this compound. Modern synthetic strategies have heavily relied on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to efficiently form the crucial carbon-carbon bond between the chromone (B188151) C-3 position and the B-ring. nih.govrsc.org This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of diverse boronic acid coupling partners. nih.govmdpi.com

In a successful total synthesis, the isoflavone core of this compound was constructed by coupling a 3-iodochromone intermediate with a suitably functionalized arylboronic acid. nih.govnih.gov The 3-halochromone precursors are conveniently prepared through established protocols, such as Gammill's protocol, which involves the condensation of a 2'-hydroxyacetophenone (B8834) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminoketone, followed by a halogen-mediated ring closure. mdpi.com The Suzuki-Miyaura reaction itself proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the 3-iodochromone, transmetalation with the arylboronic acid, and reductive elimination to yield the coupled isoflavone product and regenerate the catalyst.

Table 1: Key Suzuki-Miyaura Coupling Reaction for Pyranoisoflavone Synthesis

| Component | Example Compound/Reagent | Role in Reaction |

| Electrophile | 3-Iodochromone derivative | Provides the chromone core and the site for C-C bond formation. |

| Nucleophile | Arylboronic acid | Provides the B-ring of the isoflavone structure. |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling of the electrophile and nucleophile. |

| Base | Cesium Carbonate (Cs₂CO₃) | Activates the boronic acid for the transmetalation step. |

| Product | Protected Isoflavone Core | The direct result of the C-C bond formation. |

This powerful coupling strategy enables the late-stage introduction of the B-ring, which is a significant advantage for creating structural diversity in synthetic analogues. researchgate.net

With the isoflavone core established, the next key transformation is the construction of the 2,2-dimethylpyran ring fused to the A-ring, which is characteristic of this compound. The regioselective formation of this pyran ring is crucial and represents a significant synthetic challenge. nih.govnih.gov The synthesis of this compound and the related compound Kraussianone 1 successfully addressed this challenge by achieving the regioselective formation of the dimethylpyran scaffold on the phloroglucinol (B13840) A-ring. nih.govresearchgate.net

This transformation is typically achieved by reacting a phenolic hydroxyl group on the isoflavone core with a prenylating agent, such as 3-chloro-3-methyl-1-butyne, followed by a thermally-induced cyclization. The choice of reaction conditions and protecting groups on other hydroxyl functions is critical to direct the cyclization to the desired position, thus ensuring the correct regiochemistry of the final natural product.

In many total synthesis campaigns for complex natural products, protecting groups are essential to mask reactive functional groups while other parts of the molecule are being elaborated. organic-chemistry.org Benzyl (B1604629) ethers are commonly used to protect phenolic hydroxyl groups due to their stability under a wide range of reaction conditions. organic-chemistry.org In the synthesis of this compound and related pyranoisoflavones, benzyl groups are employed to protect the hydroxyls on the isoflavone core during the Suzuki-Miyaura coupling and pyran ring formation steps. nih.gov

Semi-Synthetic Routes to this compound and Related Compounds

Semi-synthesis, which utilizes a readily available natural product as a starting material to produce a less abundant or more complex target molecule, is an attractive alternative to total synthesis. For pyranoflavonoids, this approach often begins with a common, prenylated precursor that can be chemically modified to generate various backbones. mdpi.comresearchgate.netnih.gov

While specific semi-synthetic routes starting from a natural precursor to yield this compound are not extensively documented, a plausible strategy can be envisioned. The approach could start with a more abundant, structurally related isoflavone, such as genistein (B1671435), which lacks the pyran ring. Genistein itself can be synthesized via routes similar to those for this compound. nih.govresearchgate.net A potential semi-synthetic sequence would involve:

Isolation: Obtaining the starting isoflavone (e.g., genistein) from a natural source.

Regioselective Prenylation: Introduction of a prenyl group onto the A-ring of the isoflavone.

Oxidative Cyclization: Conversion of the prenyl group into the 2,2-dimethylpyran ring using an oxidizing agent like DDQ, a method successfully used in the semi-synthesis of other pyranoflavonoids. mdpi.com

This strategy leverages the existing complex scaffold provided by nature, potentially reducing the number of synthetic steps required to reach the final target.

Divergent Synthetic Approaches to this compound and Related Isoflavones

Divergent synthesis is a powerful strategy that enables the creation of a wide range of structurally related compounds from a common intermediate. nih.govnih.gov This approach is particularly efficient for building libraries of natural products and their analogues for biological screening. A divergent total synthesis of nine isoflavone natural products, including relatives of this compound, has been successfully achieved. nih.govacs.org

This strategy commences with a simple, commercially available starting material, such as 2,4,6-trihydroxyacetophenone. nih.gov Through a series of steps, this precursor is converted into key iodochromone intermediates. These intermediates serve as a common branching point in the synthesis. By applying the Suzuki-Miyaura coupling reaction with a diverse set of arylboronic acids at a late stage, a multitude of isoflavone skeletons can be generated. nih.govacs.org Further modifications, such as prenylation and cyclization, can then be performed to access a variety of complex pyranoisoflavones and related structures. acs.org

Table 2: Outline of a Divergent Synthesis Strategy for Isoflavones

| Stage | Description | Key Transformation / Reaction |

| 1. Precursor Synthesis | Preparation of a common, functionalized starting material. | Synthesis of key iodochromone intermediates from 2,4,6-trihydroxyacetophenone. nih.gov |

| 2. Divergence Point | Coupling of the common intermediate with various partners. | Suzuki-Miyaura coupling with a library of different arylboronic acids. nih.govacs.org |

| 3. Elaboration | Modification of the resulting isoflavone cores. | Prenylation, cyclization, and deprotection to yield multiple distinct natural products. |

| 4. Product Library | Generation of multiple target compounds. | Access to a family of related isoflavones (e.g., Scanderone, Millexatin F, Auriculasin). nih.gov |

This approach is highly atom-economical and step-economical, showcasing the efficiency of modern synthetic organic chemistry in exploring the chemical space around a privileged scaffold.

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of a natural product is crucial for understanding its mechanism of action and for developing new therapeutic agents with improved properties. researchgate.net While specific reports on the synthesis of a broad range of this compound derivatives are limited, general strategies for the derivatization of isoflavones are well-established. These strategies typically involve late-stage functionalization of the core scaffold. researchgate.net

Potential modifications to the this compound structure could include:

A- and B-Ring Functionalization: Introducing or modifying substituents (e.g., hydroxyl, methoxy, halogen) on the aromatic rings. This can be achieved by starting with differently substituted arylboronic acids in the Suzuki-Miyaura coupling or by direct electrophilic aromatic substitution on the completed isoflavone core.

Modification of Hydroxyl Groups: The phenolic hydroxyl groups can be readily converted to ethers or esters to probe the importance of hydrogen bond donating ability for biological activity.

Alteration of the Pyran Ring: The 2,2-dimethylpyran ring could be modified, for instance, by synthesizing analogues with different alkyl substituents at the C-2" position or by creating isomers with the pyran ring fused at different positions.

These synthetic modifications would generate a library of this compound analogues, enabling a systematic exploration of the structure-activity relationship of this class of compounds.

Systematic Modification of the Isoflavone Framework

The isoflavone skeleton, a 3-phenylchromen-4-one core, serves as the foundational scaffold of this compound. Systematic modification of this framework is a key strategy for probing the structural requirements for biological activity and optimizing pharmacokinetic properties. Modern synthetic methodologies offer a versatile toolkit for such modifications.

Key to the synthesis of the isoflavone core are methods that form the central pyranone ring (C-ring) and attach the B-ring at the C3 position. Classic approaches often rely on the deoxybenzoin (B349326) route, which involves the cyclization of a deoxybenzoin precursor with a suitable C1 synthon. However, more contemporary and efficient methods, such as palladium-catalyzed cross-coupling reactions, have become prevalent.

Suzuki-Miyaura and Negishi Cross-Coupling Reactions: These powerful carbon-carbon bond-forming reactions are highly effective for constructing the isoflavone framework. A common strategy involves the coupling of a 3-halochromone with a suitably substituted arylboronic acid (Suzuki-Miyaura) or organozinc reagent (Negishi). This approach allows for significant diversity in the B-ring of the resulting isoflavone, as a wide array of arylboronic acids and organozinc reagents are commercially available or readily synthesized.

Table 1: Potential Synthetic Modifications to the Isoflavone Framework of this compound Analogues

| Modification Site | Synthetic Strategy | Potential Analogue Type | Rationale for Modification |

| B-Ring Substitution | Suzuki-Miyaura or Negishi cross-coupling with various arylboronic acids/esters or organozinc reagents. | Analogues with altered electronic and steric properties on the B-ring. | To probe the influence of B-ring substituents on receptor binding and metabolic stability. |

| A-Ring Annulation | Friedel-Crafts reactions or other electrophilic aromatic substitutions on the A-ring precursor. | Fused-ring systems or additional heterocyclic moieties on the A-ring. | To explore the impact of increased structural rigidity and extended aromatic systems on activity. |

| C-Ring Modification | Modification of the starting deoxybenzoin or chalcone (B49325) precursors. | Alterations to the pyranone ring, such as saturation or introduction of heteroatoms. | To investigate the importance of the C-ring carbonyl and double bond for biological interactions. |

The prenyl groups characteristic of many natural isoflavonoids, including potentially this compound, can be introduced at various stages of the synthesis. Friedel-Crafts alkylation with prenyl bromide or related reagents on a phenolic precursor is a common method. Regioselectivity can often be controlled by the choice of protecting groups and reaction conditions.

Introduction of Diverse Functional Groups for Structure-Activity Exploration

The introduction of a wide array of functional groups onto the this compound scaffold is crucial for a thorough exploration of its structure-activity relationships. These modifications can influence the molecule's polarity, hydrogen bonding capacity, and steric profile, all of which can have a profound impact on its biological activity.

Hydroxyl Group Modification: The phenolic hydroxyl groups present on the isoflavone core are prime targets for modification. They can be readily converted to ethers or esters to investigate the importance of hydrogen bond donating and accepting capabilities. For instance, methylation or ethylation can increase lipophilicity, potentially enhancing cell membrane permeability.

Introduction of Halogens: The incorporation of halogen atoms, such as fluorine, chlorine, or bromine, can significantly alter the electronic properties of the aromatic rings and improve metabolic stability by blocking sites of oxidative metabolism. Fluorine, in particular, is often used in medicinal chemistry to enhance binding affinity and bioavailability.

Nitrogen-Containing Functional Groups: The introduction of amines, amides, or other nitrogen-containing moieties can introduce new hydrogen bonding interactions and provide a handle for salt formation, which can improve aqueous solubility. Reductive amination of an aldehyde precursor or nucleophilic aromatic substitution on an activated aromatic ring are common methods for incorporating these groups.

Table 2: Examples of Functional Group Introduction for SAR Studies of this compound Analogues

| Functional Group | Synthetic Method | Potential Impact on Properties | Rationale for Introduction |

| Alkoxy Groups (-OR) | Williamson ether synthesis on phenolic hydroxyls. | Increased lipophilicity, altered hydrogen bonding. | To probe the necessity of free hydroxyl groups for activity. |

| Halogens (F, Cl, Br) | Electrophilic halogenation of activated aromatic rings. | Altered electronic properties, increased metabolic stability. | To enhance binding affinity and pharmacokinetic profile. |

| Amino Groups (-NH2) | Reduction of a nitro group or nucleophilic aromatic substitution. | Increased polarity, potential for salt formation. | To introduce new hydrogen bonding interactions and improve solubility. |

| Carboxylic Acids (-COOH) | Oxidation of a methyl group or carboxylation of an organometallic intermediate. | Increased polarity and water solubility, introduces a negative charge. | To enhance solubility and explore interactions with positively charged residues in a target protein. |

By systematically applying these synthetic strategies, a library of this compound analogues can be generated. The subsequent biological evaluation of these compounds would provide valuable data to construct a comprehensive structure-activity relationship profile, guiding the design of more potent and selective therapeutic agents.

Investigation of Biological Activities of Eriosemaone D in Pre Clinical Models

Antioxidant Activity and Associated Molecular Mechanisms

The antioxidant potential of Eriosemaone D has been highlighted in several studies, attributing this property to its specific chemical structure. scilit.com The presence of hydroxyl groups on its phenolic rings is considered crucial for its ability to counteract oxidative stress. researchgate.netfrontiersin.org

This compound has demonstrated notable radical scavenging capabilities in various in vitro assays. The ability of phenolic compounds to scavenge free radicals is often associated with their capacity to donate a hydrogen atom or an electron, thereby neutralizing the reactive species. nih.govmdpi.com The efficiency of this process is influenced by the number and position of hydroxyl groups on the flavonoid structure. mdpi.comfrontiersin.org

Commonly used assays to evaluate radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.govjapsonline.com While specific IC50 values for this compound are not consistently reported across the literature, studies on structurally related prenylated flavonoids indicate that the presence of free phenolic hydroxyl groups is essential for strong radical scavenging properties. researchgate.net In general, flavonoids can act as electron or hydrogen donors to scavenge radicals, terminating free radical chain reactions. frontiersin.org

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating cellular pathways. intec.edu.do One of the key mechanisms involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. imrpress.comunimi.it Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, often referred to as the antioxidant response element (ARE). unimi.itnih.gov

Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of genes encoding for protective enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govintec.edu.do This enhanced antioxidant capacity helps protect cells from the damaging effects of reactive oxygen species (ROS) associated with oxidative stress. nih.gov While direct evidence of this compound modulating the Nrf2 pathway is still emerging, the known ability of flavonoids to interact with and activate such cellular defense mechanisms suggests a potential indirect antioxidant role for this compound. intec.edu.doimrpress.com The modulation of these pathways can lead to a reduction in oxidative damage to cellular components like DNA, proteins, and lipids. nih.gov

Antimicrobial Efficacy of this compound

This compound has been identified as having noteworthy antimicrobial properties, showing activity against a range of microorganisms in pre-clinical models. nih.govnih.govfrontiersin.orgdovepress.com

Studies have demonstrated the efficacy of this compound and related compounds against Gram-positive bacteria. For instance, some research has highlighted its activity against Bacillus subtilis and Micrococcus luteus. scilit.com The inhibitory mechanism of flavonoids against bacteria can involve various actions, including the disruption of the cytoplasmic membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for some prenylated flavonoids against these bacteria, providing a comparative context for the potential activity of this compound.

| Compound | Test Organism | MIC (µg/mL) |

| Cajaisoflavanone B | Bacillus subtilis ATCC 6623 | 12.5 researchgate.net |

| Cajaisoflavanone A | Micrococcus luteus ATCC 10240 | 12.5 researchgate.net |

| This compound | Micrococcus luteus ATCC 10240 | 12.5 researchgate.net |

This table is based on available data for this compound and structurally similar compounds to illustrate the range of activity.

This compound has also shown promise as an antifungal agent. Bioassay-directed fractionation of extracts from Eriosema tuberosum led to the isolation of this compound as one of the active constituents against Cladosporium cucumerinum and Candida albicans. researchgate.netresearchgate.net The antifungal activity was determined using TLC bioautography, where the compound inhibited the growth of these fungi. univie.ac.at

The antifungal efficacy of this compound and a related compound from the same plant source is detailed below:

| Compound | Test Organism | Activity |

| This compound | Cladosporium cucumerinum | Inhibited growth at 1 µg univie.ac.at |

| This compound | Candida albicans | Inhibited growth at 1 µg univie.ac.at |

| Flemichin-D | Cladosporium cucumerinum | Inhibited growth at 2.5 µg univie.ac.at |

| Flemichin-D | Candida albicans | Inhibited growth at 2.5 µg univie.ac.at |

The antimicrobial activity of flavonoids like this compound is closely linked to their chemical structure. researchgate.net The presence of both free phenolic hydroxyl (-OH) groups and lipophilic prenyl groups is considered crucial for potent antimicrobial activity. researchgate.netmdpi.com

The hydroxyl groups can form hydrogen bonds with vital proteins and enzymes in microbial cells, disrupting their function. frontiersin.org The lipophilic nature of the prenyl group enhances the compound's ability to penetrate the microbial cell membrane. nih.govresearchgate.net This dual characteristic of hydrophilicity from the phenolic part and lipophilicity from the prenyl moiety is thought to be key to its broad-spectrum antimicrobial action against bacteria and yeasts. researchgate.net The position and number of these groups can significantly influence the degree of antimicrobial activity. mdpi.com

Anti-inflammatory Modulatory Effects (Contextual within Isoflavonoids)

Within the broader class of isoflavonoids, various compounds have demonstrated anti-inflammatory properties. ablesci.com In studies involving pigeon pea (Cajanus cajan) hairy root cultures, which produce this compound, other isolated isoflavonoids showed notable anti-inflammatory effects. acs.orgnih.gov For instance, the compound Cajasan was found to reduce nitrite (B80452) and IL-6 levels. acs.orgnih.govacs.org

While this compound's primary activity was identified as antioxidant in these particular studies, it also exhibited some anti-inflammatory potential. acs.orgnih.govacs.org In one study, RAW 264.7 cells pretreated with 10 μM of this compound before being stimulated with lipopolysaccharide (LPS) showed a reduction in nitrite levels to 76.01 ± 2.58% compared to cells treated only with LPS. researchgate.net This suggests a modest ability to modulate inflammatory pathways, although it is less pronounced than that of other isoflavonoids it is often found with. researchgate.net

Cytotoxic and Antiproliferative Activities in Cell Line Models

The potential of this compound as a cytotoxic or antiproliferative agent has been explored in various cell line models, though the results have been limited. In a study evaluating prenylated isoflavones from the fruits of Ficus altissima, this compound was among the compounds that showed weak antiproliferative activity against the tumor cell lines tested, with an IC50 value greater than 100 µM. researchgate.net The hypothesis from this research suggested that the presence of prenyl groups at specific positions on both the A and B rings of the isoflavone (B191592) structure might be crucial for significant antiproliferative effects. researchgate.net

While extracts from various species of the Eriosema genus have demonstrated cytotoxic activity against different cancer cell lines, specific data attributing strong activity directly to this compound is not prominent in the current body of research. nih.govresearchgate.net Its total synthesis has been achieved, which may facilitate more detailed investigations into its potential in this area. researchgate.netnih.govmdpi.comsemanticscholar.org

Estrogenic Receptor Alpha Yeast Transactivation Assay Results for Extracts and Compounds (Including this compound)

This compound has been isolated from plants, such as Eriosema laurentii, that are traditionally used for gynecological complaints, prompting investigations into its estrogenic activity. researchgate.netresearchgate.netresearchgate.net The estrogenic potential of extracts containing this compound and the pure compound has been evaluated using an estrogen receptor α (ERα) yeast transactivation assay. researchgate.netresearchgate.net

Despite the estrogenic activity of the crude methanolic extract from the underground parts of Eriosema laurentii, activity-guided fractionation revealed that this compound was not responsible for this effect. researchgate.net Further analysis identified other compounds within the extract, namely genistein (B1671435), 2′-hydroxygenistein, and lupinalbin A, as the major estrogenic principles. researchgate.net In the ERα yeast transactivation assay, this compound itself did not show any estrogenic activity. researchgate.net This indicates that, at least in this specific assay, this compound does not function as an ERα agonist.

Other Biological Activities Identified in In Vitro or Ex Vivo Studies

Antioxidant Activity

A significant biological activity attributed to this compound is its strong antioxidant capacity. ablesci.comacs.orgnih.govacs.org In studies that assessed the anti-inflammatory and antibacterial properties of various isoflavonoids from pigeon pea, this compound was consistently highlighted for its potent antioxidant effects. acs.orgnih.govscilit.com

Antifungal Activity

This compound has been identified as an antifungal agent. chemistry-chemists.com It was reported to be active against the fungus Cladosporium cucumerinum. psu.edu Its total synthesis was also reported in the context of creating biologically active pyranoisoflavones, with its antifungal properties being a key point of interest. nih.govmdpi.com

Antibacterial Activity

Investigations into the antimicrobial properties of prenylated flavonoids have shown that this compound possesses antibacterial capabilities. researchgate.net Specifically, it demonstrated good activity against Micrococcus luteus (ATCC 10240), with a reported Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL. researchgate.net This suggests that the structural features of this compound contribute to its ability to inhibit the growth of certain bacteria.

Data Tables

Table 1: Biological Activity of this compound

| Biological Activity | Assay/Model | Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | Nitrite production in LPS-stimulated RAW 264.7 cells | Reduced nitrite levels to 76.01 ± 2.58% at 10 µM. | researchgate.net |

| Antiproliferative | MTT assay against various human tumor cell lines | Weak activity; IC50 > 100 µM. | researchgate.net |

| Estrogenic | Estrogen receptor α (ERα) yeast transactivation assay | No estrogenic activity observed. | researchgate.net |

| Antioxidant | General antioxidant assays | Identified as having strong antioxidant activity. | ablesci.comacs.orgnih.govacs.org |

| Antifungal | Antifungal assay | Active against Cladosporium cucumerinum. | chemistry-chemists.compsu.edu |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assay | Good activity against Micrococcus luteus (MIC: 12.5 μg/mL). | researchgate.net |

Mechanistic Elucidation of Eriosemaone D S Biological Actions

Identification of Cellular and Molecular Targets

The biological activity of Eriosemaone D is linked to its interaction with specific cellular components and molecular entities. Its prenyl group is thought to enhance its lipophilicity, which may increase its ability to penetrate microbial cell membranes. researchgate.net

One of the primary reported activities of this compound is its strong antioxidant effect. researcher.lifeacs.org This suggests that its molecular targets include reactive oxygen species (ROS), which it neutralizes, thereby protecting cells from oxidative damage.

In the context of antimicrobial activity, this compound has been shown to be effective against the bacterium Micrococcus luteus. researchgate.net The addition of a prenyl group to the flavonoid backbone is believed to enhance its affinity for and penetration into microbial cells, identifying the bacterial cell itself as a target. researchgate.net

Table 1: Antimicrobial Activity of this compound

| Organism | Activity Metric | Value | Reference |

|---|---|---|---|

| Micrococcus luteus ATCC 10240 | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | researchgate.net |

Furthermore, some research points towards this compound being a potential activator of the CatSper (cation channel of sperm) channel, which would implicate this ion channel as a molecular target. thieme-connect.com

Modulation of Key Signaling Pathways

Investigations into the broader family of isoflavonoids from pigeon pea hairy roots have provided context for the signaling pathway modulation of related compounds. For instance, the isoflavonoid (B1168493) cajasan was found to have anti-inflammatory activity by reducing levels of nitrite (B80452) and Interleukin-6 (IL-6). researcher.lifeacs.org In the same studies, this compound was highlighted specifically for its strong antioxidant properties rather than direct modulation of these inflammatory mediators. researcher.lifeacs.org

The IL-6 signaling cascade is a critical pathway in inflammation and can be activated through both a classic and a trans-signaling pathway, both of which converge on the activation of the signal transducer gp130 and downstream pathways like JAK/STAT. bosterbio.comcellsignal.comwikipathways.org While compounds structurally related to this compound affect inflammatory markers like IL-6, current research has not explicitly detailed a similar mechanism for this compound itself. researcher.lifeacs.org Instead, its primary described mechanism remains the mitigation of oxidative stress. researcher.lifeacs.org

Enzymatic Interaction and Inhibition Studies

Detailed studies focusing specifically on the interaction of this compound with specific enzymes or its potential as an enzyme inhibitor are not extensively documented in the reviewed scientific literature. While flavonoids as a class are known to interact with various enzymes, and methodologies for studying enzyme inhibition are well-established, specific data, such as inhibition constants (Ki) or the type of inhibition (e.g., competitive, noncompetitive) for this compound, are not available in the provided search results. sigmaaldrich.comlibretexts.orglibretexts.org

Gene Expression and Proteomic Profiling in Response to this compound Exposure

The impact of this compound on global gene expression or the proteome of cells has not been specifically detailed in the available research. Proteomics and gene expression analysis are powerful tools for understanding the cellular response to a compound by measuring changes in protein and RNA levels. biorxiv.orgieo.itwikipedia.org However, studies applying these high-throughput technologies to elucidate the specific cellular pathways perturbed by this compound exposure have not been reported in the searched literature. scilit.com

Structure Activity Relationship Sar Studies of Eriosemaone D and Its Derivatives

Correlation Between Structural Motifs and Antioxidant Capacity

Key structural features influencing the antioxidant activity of flavonoids include the number and location of hydroxyl groups. researchgate.netthieme-connect.com A greater number of hydroxyl groups generally correlates with increased antioxidant effect. researchgate.net The presence of a catechol group (two hydroxyl groups on adjacent carbons) on the B-ring is a particularly strong determinant of antioxidant capacity, as it enhances electron delocalization and stabilizes the resulting radical. researchgate.net Furthermore, the presence of a hydroxyl group at the C-3 position, in conjunction with a C4-keto group, is known to be important for the antioxidant activity of flavonoids.

In the context of Eriosemaone D and related prenylated flavonoids, the following correlations are significant:

Phenolic Hydroxyl Groups: The presence of free phenolic hydroxyl groups is considered crucial for potent radical scavenging activity. researchgate.net These groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring system.

Influence of Prenylation on Hydroxyl Reactivity: While the prenyl group itself is not directly involved in radical scavenging, its position on the flavonoid scaffold can influence the reactivity of the nearby hydroxyl groups. This can occur through steric hindrance or by altering the electronic environment of the phenolic protons.

Research on various flavonoid derivatives has consistently shown that modifications to the hydroxyl and prenyl group patterns can significantly alter antioxidant capacity.

Table 1: Structure-Antioxidant Activity Correlations for Flavonoid Motifs

| Structural Feature | Influence on Antioxidant Capacity | Rationale |

| Increased number of hydroxyl groups | Generally increases activity researchgate.net | Provides more sites for hydrogen atom donation to scavenge free radicals. researchgate.net |

| Catechol group in B-ring | Strongly enhances activity researchgate.net | Increases the stability of the phenoxyl radical through electron delocalization. researchgate.net |

| Free phenolic hydroxyl groups | Crucial for potent activity researchgate.net | Act as primary hydrogen donors to neutralize reactive oxygen species. researchgate.net |

| Prenylation | Enhances lipophilicity, potentially improving efficacy in biological systems researchgate.net | Increases affinity for and penetration of cell membranes to reach lipid-soluble radicals. researchgate.net |

Influence of Substituent Patterns on Antimicrobial Activity

The antimicrobial properties of this compound and its analogues are also heavily dependent on their chemical structures. The interplay between the flavonoid core, hydroxyl groups, and, most notably, the lipophilic prenyl substituents dictates their efficacy against various microbial pathogens.

SAR studies on prenylated flavonoids have revealed several key principles:

The Role of Prenylation: The presence of a prenyl side chain is a critical determinant of antimicrobial activity. phcogrev.com Prenylation increases the lipophilicity of the molecule, which is believed to enhance its ability to disrupt microbial cell membranes. researchgate.netresearchgate.net This increased affinity for the lipid bilayer can lead to membrane permeabilization and ultimately cell death. nih.gov

Position and Cyclization of Prenyl Groups: The position of the prenyl group on the flavonoid skeleton can significantly impact its bioactivity. For some isoflavones, the presence of prenyl groups at specific positions, such as C-6 and C-8, is associated with potent activity against bacteria like S. aureus. phcogrev.com Furthermore, the cyclization of a prenyl group to form a pyran ring, as seen in this compound, can enhance lipophilicity and, consequently, the antimicrobial effect. researchgate.net

Hydroxyl Groups: The presence of phenolic hydroxyl groups is also important for the antimicrobial activity of these compounds. phcogrev.com They can contribute to the disruption of microbial membranes and may also interact with microbial enzymes or proteins. A combination of a prenyl group and a hydroxyl group at specific positions often leads to the most potent antibacterial activity. phcogrev.com

A study involving the total synthesis of Eriosemaone A, a structural analogue of this compound, provided specific data on its antibacterial potency. Eriosemaone A demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.5 µg/mL. nih.gov This high potency underscores the effectiveness of the structural motifs present in this class of compounds. Mechanistic studies on Eriosemaone A indicated that it targets the bacterial cell membrane, causing disruption and cell death. nih.gov

Table 2: Antimicrobial Activity of Eriosemaone A

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| S. aureus ATCC 29213 | 0.25-0.5 nih.gov |

| E. faecalis ATCC 29212 | 0.25-0.5 nih.gov |

| MRSA21-5 | 0.25-0.5 nih.gov |

| VRE ATCC 51299 | 0.25-0.5 nih.gov |

| E. coli ATCC 25922 | >128 nih.gov |

Data from a study on the total synthesis and antibacterial evaluation of Eriosemaone A and its analogues. nih.gov

The lack of activity against the Gram-negative bacterium E. coli is a common feature of many isoflavonoids and is often attributed to the presence of the outer membrane, which acts as a barrier to drug penetration. phcogrev.com

Rational Design Principles for Optimizing Bioactivity of this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of novel this compound analogues with optimized or novel biological activities. The goal of rational design is to make targeted chemical modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Based on the known SAR of prenylated isoflavonoids, several design principles can be proposed for the optimization of this compound:

Modulation of Lipophilicity: The lipophilic character imparted by the prenyl group is crucial for antimicrobial activity. researchgate.netresearchgate.net The synthesis of analogues with modified prenyl chains (e.g., varying length, branching, or saturation) could be explored to fine-tune the molecule's interaction with microbial membranes. Introducing or altering other lipophilic substituents could also be a viable strategy.

Strategic Placement of Functional Groups: The positions of hydroxyl and prenyl groups are critical. phcogrev.com A systematic approach to synthesizing analogues where these groups are moved to different positions on the flavonoid scaffold could lead to the discovery of compounds with enhanced activity or altered selectivity. For instance, comparing the activity of linear prenyl groups versus the cyclized pyran ring found in this compound can provide valuable information for future designs. researchgate.net

Hybrid Molecule Synthesis: A promising strategy in drug discovery is the creation of hybrid molecules that combine the structural features of different bioactive compounds. The this compound scaffold could be coupled with other known antimicrobial or antioxidant pharmacophores to create novel compounds with potentially synergistic or dual-action properties.

Computational Modeling: Modern drug design heavily relies on computational methods such as molecular docking and molecular dynamics simulations. acs.org These techniques can be used to model the interaction of this compound analogues with specific biological targets, such as bacterial enzymes or membrane components. acs.org This in silico approach allows for the pre-screening of virtual compounds, helping to prioritize the synthesis of those with the highest predicted activity and thereby making the discovery process more efficient. acs.orguniroma1.it For example, computational studies can help predict how changes in the structure of this compound will affect its binding affinity to a target protein or its ability to insert into a lipid bilayer.

By applying these rational design principles, it is possible to systematically explore the chemical space around the this compound structure to develop new derivatives with superior therapeutic potential.

Advanced Analytical and Biotechnological Platforms for Eriosemaone D Research

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely used technique for the analysis of isoflavonoids, including Eriosemaone D, from plant extracts. ukzn.ac.zanih.gov This method allows for both the separation and quantification of various compounds within a complex mixture.

A reversed-phase HPLC-PDA method has been successfully developed for the analysis of metabolites from Eriosema species. ukzn.ac.za This technique facilitates the rapid identification and relative quantification of compounds. ukzn.ac.za In such methods, a C18 column is commonly used as the stationary phase, and the mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous solution (often with acetic or formic acid). scielo.brjfda-online.commdpi.com The PDA detector measures the absorbance of the eluting compounds over a wide range of wavelengths simultaneously, providing a three-dimensional chromatogram (absorbance vs. time vs. wavelength). shimadzu.com This is particularly advantageous for identifying compounds based on their unique UV-Vis spectral profiles, which serve as a spectral fingerprint. shimadzu.comtutorchase.com

For instance, in the analysis of Eriosema laurentii extracts, HPLC-PDA was instrumental in identifying various phenolic compounds, with detection often set at specific wavelengths like 254 nm to capture the absorbance maxima of the target isoflavonoids. researchgate.net The method's reliability is established through validation parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy. scielo.br This ensures that the quantitative data obtained is both precise and reliable for assessing the concentration of this compound in different samples. scielo.brejgm.co.uk

Integrated Spectroscopic and Chromatographic Techniques for Purity Assessment and Quantification

Ensuring the purity and accurately quantifying isolated compounds like this compound requires the integration of various analytical techniques. While HPLC-PDA is a primary tool, its combination with other spectroscopic and chromatographic methods provides a comprehensive characterization.

Purity Assessment: Spectroscopic techniques are fundamental in assessing the purity of a substance. tutorchase.com By comparing the spectrum of a sample to that of a known pure standard, the presence of impurities can be detected. tutorchase.com Any deviation or additional peaks in the spectrum suggest the presence of other substances. tutorchase.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used alongside HPLC to confirm the structural identity and purity of the isolated compound. solubilityofthings.com Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy can also be employed as a rapid, non-destructive method to obtain a chemical fingerprint of the sample and assess its purity. mdpi.com

Quantification: Chromatographic methods are the gold standard for quantification. mdpi.com The intensity of a peak in a chromatogram is directly proportional to the concentration of the corresponding substance. tutorchase.com By creating a calibration curve using standards of known concentrations, the exact amount of this compound in a sample can be determined. ejgm.co.uk

Multi-one-dimensional thin-layer chromatography (MOD-TLC) is another method that can be used for the separation and quantification of lipids and other compounds. nih.gov For complex samples, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution by using two different separation mechanisms. chromatographyonline.com The integration of these chromatographic techniques with mass spectrometry (LC-MS) offers high sensitivity and specificity, allowing for precise quantification even at very low concentrations. jfda-online.com

| Technique | Application in this compound Research | Key Advantages |

| HPLC-PDA | Separation and quantification of this compound in plant extracts. ukzn.ac.zaresearchgate.net | Provides both retention time and UV-Vis spectral data for identification. shimadzu.com |

| NMR Spectroscopy | Structural elucidation and confirmation of purity. | Gives detailed information about the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | High sensitivity and can be coupled with chromatography (LC-MS). jfda-online.com |

| FTIR Spectroscopy | Provides a chemical fingerprint for purity assessment. mdpi.com | Rapid, non-destructive analysis. mdpi.com |

| 2D-LC | High-resolution separation of complex mixtures. chromatographyonline.com | Increased peak capacity and resolution. |

Biotechnological Cultivation Systems for Controlled Production of this compound

The low abundance of many valuable secondary metabolites like this compound in their natural plant sources has driven the development of biotechnological production platforms. ukzn.ac.zamdpi.com These systems offer a sustainable and controlled environment for producing these compounds.

Agrobacterium rhizogenes Transformation for Hairy Root Cultures

One of the most promising biotechnological approaches for producing plant secondary metabolites is the use of hairy root cultures. frontiersin.org These cultures are established by infecting plant tissues with Agrobacterium rhizogenes (now taxonomically reclassified as Rhizobium rhizogenes). frontiersin.org This soil bacterium has the natural ability to transfer a part of its DNA, known as the T-DNA from its root-inducing (Ri) plasmid, into the plant genome. ekb.eg The expression of genes on this T-DNA, particularly the rol genes, induces the formation of highly branched, non-geotropic roots at the site of infection, known as "hairy roots". frontiersin.orgekb.eg

Hairy root cultures are characterized by their rapid growth, genetic stability, and high productivity in hormone-free media, making them an ideal system for the continuous production of secondary metabolites. researchgate.netnih.gov This technology has been successfully applied to a wide variety of plant species to produce valuable compounds. nih.gov

A recent study demonstrated the successful use of Agrobacterium rhizogenes-mediated transformation of pigeon pea (Cajanus cajan) to establish hairy root cultures for the production of isoflavonoids, including this compound. nih.gov The production of these compounds can be further enhanced through elicitation, where the cultures are treated with specific agents to stimulate the biosynthesis of secondary metabolites. nih.gov In the case of pigeon pea hairy roots, treatment with methyl jasmonate, methyl-β-cyclodextrin, hydrogen peroxide, and magnesium chloride led to the production of this compound. nih.gov

Factors Affecting Hairy Root Induction: The efficiency of hairy root induction can be influenced by several factors, which need to be optimized for each plant species. biotechrep.ir

| Factor | Description | Example of Optimization |

| Agrobacterium Strain | Different strains of A. rhizogenes have varying transformation efficiencies. biotechrep.ir | Testing multiple strains (e.g., A4, ATCC15834, MSU440) to identify the most effective one for a specific plant. biotechrep.ir |

| Explant Type | The type of plant tissue used for infection (e.g., leaf, stem, shoot) can affect the success of transformation. researchgate.netbiotechrep.ir | In Vitex negundo, in vitro leaves showed the highest transformation efficiency. dergipark.org.tr |

| Co-cultivation Period | The duration of contact between the plant explant and the bacteria is critical. biotechrep.ir | A co-cultivation period of 44-48 hours was found to be optimal for Vitex negundo. dergipark.org.tr |

| Acetosyringone | This phenolic compound can enhance T-DNA transfer. biotechrep.ir | Its addition to the co-cultivation medium often increases transformation frequency. biotechrep.ir |

Metabolic Engineering Strategies for this compound Overproduction

Metabolic engineering offers powerful tools to enhance the production of desired compounds like this compound in microbial or plant-based systems. capes.gov.br These strategies aim to manipulate the biosynthetic pathways to increase the flux towards the target molecule. frontiersin.orgnih.gov

The biosynthesis of isoflavonoids, including this compound, originates from the general phenylpropanoid pathway. frontiersin.org Key precursors from this pathway are directed towards isoflavonoid (B1168493) synthesis through the action of specific enzymes. pnas.org Metabolic engineering strategies can involve several approaches:

Downregulation of Competing Pathways: The precursors for isoflavonoid biosynthesis are also used in other metabolic pathways, such as those for flavonols and anthocyanins. pnas.org By down-regulating the key enzymes of these competing pathways, more precursors can be funneled into the isoflavonoid pathway. pnas.org For instance, blocking the flavonol pathway in Arabidopsis expressing IFS led to a significant increase in genistein (B1671435) production. pnas.org

Transcription Factor Engineering: The expression of biosynthetic genes is often controlled by transcription factors. Overexpressing specific transcription factors can upregulate the entire pathway, leading to increased accumulation of the final products. nih.gov

Optimization of Precursor Supply: Enhancing the supply of initial precursors, such as by engineering the shikimate pathway, can also lead to higher yields of the final product. chalmers.se

These metabolic engineering strategies, often employed in combination, hold significant promise for the overproduction of this compound in optimized biotechnological systems like hairy root cultures or microbial hosts. mdpi.comnih.gov

Translational Research Perspectives and Future Research Directions

Eriosemaone D as a Promising Lead Compound for Bioactive Agent Discovery

This compound has emerged as a compelling starting point for the development of new bioactive agents, primarily due to its demonstrated biological activities and its structural relation to other potent isoflavones. As a member of the flavonoid family, particularly a prenylated pyranoisoflavone, it belongs to a class of compounds known for a wide array of pharmacological effects. researchgate.netresearchgate.net Prenylated flavonoids, in particular, often exhibit enhanced bioactivity and bioavailability due to the lipophilic nature of the prenyl group, which can improve interaction with cellular membranes. researchgate.net

Initial research has highlighted the strong antioxidant activity of this compound. researcher.lifenih.govscilit.com This characteristic alone makes it a valuable lead for developing agents to combat conditions associated with oxidative stress. Furthermore, its synthesis has been achieved, which is a critical step in enabling the production of sufficient quantities for extensive pharmacological studies and the generation of derivative compounds for structure-activity relationship (SAR) studies. acs.orgnih.gov The total synthesis of this compound was accomplished as part of a broader strategy to produce kraussianone 1, a related pyranoisoflavone investigated for treating erectile dysfunction. acs.org This synthetic accessibility allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, reinforcing its role as a versatile scaffold for drug discovery.

| Feature | Significance for Lead Compound Discovery | Source(s) |

| Chemical Class | Prenylated Pyranoisoflavone | researchgate.net |

| Known Bioactivity | Strong Antioxidant | researcher.lifenih.gov |

| Source | Eriosema tuberosum, Eriosema laurentii, Pigeon Pea Hairy Roots | researchgate.netnih.gov |

| Synthetic Access | Total synthesis achieved via Suzuki-Miyaura reaction | acs.orgnih.govmdpi.com |

Exploration of Uninvestigated Biological Activities of this compound

While the antioxidant and estrogenic activities of this compound have been noted, a vast landscape of its potential pharmacological profile remains uncharted. researchgate.netnih.gov The broader Eriosema genus is a rich source of flavonoids with a wide spectrum of biological effects, suggesting that this compound may possess other valuable properties. frontiersin.org Compounds isolated from other species in the genus, such as Eriosema chinense, have demonstrated cytotoxic and antimycobacterial activities. acs.orgnih.gov

Future research should systematically screen this compound for a range of bioactivities, including:

Antimicrobial Effects : While some related compounds show activity against bacteria like Bacillus subtilis and Micrococcus luteus, the full spectrum for this compound has not been determined. researchgate.netnih.gov Its activity against fungi and other pathogenic bacteria warrants investigation.

Anti-inflammatory Properties : Many flavonoids possess anti-inflammatory capabilities. researcher.life Given that the related compound cajasan shows anti-inflammatory action by reducing nitrite (B80452) and IL-6 levels, investigating this compound for similar mechanisms is a logical next step. nih.gov

Cytotoxic and Anti-Cancer Activity : Flavonoids isolated from Eriosema chinense have shown cytotoxicity against human cancer cell lines. acs.orgacs.org Screening this compound against a panel of cancer cells could uncover potential as an anti-neoplastic agent.

Antiviral Activity : The antiviral potential of many prenylated flavonoids is an area of active research, and this compound should be evaluated in this context. researchgate.net

Neuroprotective Effects : The antioxidant properties of this compound suggest it could have a role in protecting against neurodegenerative diseases where oxidative stress is a key pathological factor. researchgate.net

Exploring these uninvestigated areas is crucial for fully understanding the therapeutic potential of this rare isoflavone (B191592).

Advancements in Sustainable and Scalable Production Methods for this compound

A significant bottleneck for the clinical development of many natural products is the limited supply from their natural sources. acs.org To unlock the full potential of this compound, robust, sustainable, and scalable production methods are essential. Currently, two primary avenues exist: chemical synthesis and biotechnological production.

The first total synthesis of this compound utilized the Suzuki-Miyaura reaction, a powerful tool for constructing the isoflavone core. acs.orgnih.gov While effective for producing research quantities and enabling the creation of analogues, chemical synthesis can be complex, costly, and may rely on harsh reagents, posing challenges for large-scale, environmentally friendly production. acs.orgmdpi.com

A highly promising sustainable alternative has been developed using pigeon pea (Cajanus cajan) hairy root cultures. nih.gov This biotechnological approach uses Agrobacterium rhizogenes-transformed roots, which, when treated with elicitors like methyl jasmonate and methyl-β-cyclodextrin, produce a range of isoflavonoids, including this compound. nih.gov This method offers several advantages over wild harvesting or chemical synthesis, including sustainability, potential for large-scale production in bioreactors, and consistent yields independent of geographical or seasonal constraints. nih.govnih.gov Further optimization of culture conditions and elicitation strategies could significantly enhance the yield, making it a commercially viable production platform. nih.gov

| Production Method | Advantages | Disadvantages | Source(s) |

| Chemical Synthesis | Enables creation of analogues; high purity. | Complex multi-step process; may not be "green". | acs.orgnih.gov |

| Hairy Root Culture | Sustainable; scalable in bioreactors; consistent production. | Yield optimization may be required; complex downstream processing. | nih.gov |

Integration of Computational Chemistry and In Silico Modeling for Predictive Studies

Computational chemistry and in silico modeling offer powerful tools to accelerate the research and development of natural products like this compound, reducing costs and time associated with experimental screening. novapublishers.comisdiscovery.eu Although specific in silico studies on this compound are not yet widely published, the application of these methods holds immense potential.

Key applications could include:

Target Identification and Mechanism of Action : Molecular docking simulations can be used to predict how this compound interacts with specific biological targets, such as enzymes or receptors. This can help elucidate the molecular basis for its antioxidant activity or predict new targets for uninvestigated bioactivities. isdiscovery.eu

Predictive Toxicology and ADME Properties : In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is crucial for early-stage drug development. chemrxiv.org

Virtual Screening and Derivative Design : Quantitative Structure-Activity Relationship (QSAR) models can be built based on this compound and its analogues. nih.gov These models can then be used to virtually screen large compound libraries to identify other molecules with similar desired activities or to rationally design new derivatives of this compound with enhanced potency or improved pharmacokinetic profiles. plos.org

By integrating these computational approaches, researchers can prioritize experimental efforts, focusing on the most promising derivatives and biological assays, thereby streamlining the path from lead compound to potential drug candidate. chemrxiv.org

Emerging Methodologies in the Characterization of Complex Natural Products like this compound

The accurate structural elucidation and characterization of complex natural products are fundamental to all subsequent pharmacological research. The initial structural determination of this compound relied on extensive spectroscopic methods, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) experiments. researchgate.net Notably, detailed NMR analysis led to the correction of previously reported carbon signal data, highlighting the intricacy of its structure and the need for rigorous analytical techniques. researchgate.net

Modern methodologies are continually improving the precision and efficiency of this process. Advanced hyphenated techniques are particularly valuable for analyzing compounds within complex mixtures, such as plant extracts.

HPLC-MS : The combination of High-Performance Liquid Chromatography with Mass Spectrometry (including ESI and APCI ionization) is a powerful tool for the efficient separation and identification of isoflavones directly from crude extracts. psu.edu

CE-MS : Capillary Electrophoresis coupled with Mass Spectrometry offers another high-specificity method for separating and identifying isoflavones, complementing HPLC-based approaches. psu.edu

Advanced NMR Techniques : Sophisticated 2D-NMR experiments (like HMBC, HSQC) remain the gold standard for unambiguously determining the complex connectivity and stereochemistry of natural products. researchgate.net

These advanced analytical tools are indispensable for confirming the identity and purity of this compound produced through either synthesis or biotechnology, as well as for identifying and characterizing new, related compounds from natural sources.

Q & A

Q. What are the key structural characteristics of Eriosemaone D that influence its bioactivity?

Methodological Answer: Structural elucidation involves spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational modeling to identify functional groups and stereochemical configurations. Researchers correlate these features with bioactivity using structure-activity relationship (SAR) studies, comparing analogs with modified moieties .

Q. How is this compound synthesized in laboratory settings?

Methodological Answer: Total synthesis often employs multi-step organic reactions (e.g., Claisen-Schmidt condensations, cyclization) optimized for regioselectivity. Researchers use thin-layer chromatography (TLC) and HPLC to monitor intermediate purity, adjusting catalysts (e.g., Lewis acids) to improve yields .

Q. What in vitro assays are most effective for preliminary assessment of this compound’s therapeutic potential?

Methodological Answer: Standardized assays include MTT for cytotoxicity, ROS detection kits for oxidative stress, and enzyme-linked immunosorbent assays (ELISA) for protein interaction studies. Dose-response curves (0.1–100 µM) are analyzed using nonlinear regression to determine IC₅₀ values .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection quantifies purity (>95%), while accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Mass spectrometry (MS) identifies degradation products .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictory cytotoxicity data for this compound across cancer cell lines?

Methodological Answer: Contradictions are addressed via meta-analysis of cell line-specific variables (e.g., p53 status, membrane transporter expression). Researchers replicate studies under standardized conditions (e.g., hypoxia vs. normoxia) and apply ANOVA to identify confounding factors .

Q. How do researchers optimize extraction protocols for this compound to maximize yield without compromising purity?

Methodological Answer: Response surface methodology (RSM) is used to model solvent polarity, temperature, and extraction time. Fractional factorial designs identify critical parameters, followed by countercurrent chromatography for scalable purification .

Q. What computational models predict this compound’s molecular targets and interactions?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinities to putative targets (e.g., kinase domains). Pharmacophore mapping validates interactions using crystallographic data from homologous proteins .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Pharmacokinetic studies (e.g., plasma concentration-time curves) evaluate bioavailability, while metabolomics (LC-MS/MS) identifies hepatic metabolites. Orthotopic xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling bridge in vitro-in vivo gaps .

Q. What methodologies validate the specificity of this compound’s mechanism of action in complex biological systems?

Methodological Answer: CRISPR-Cas9 gene editing knocks out putative target genes, followed by rescue experiments. Flow cytometry and Western blotting quantify apoptosis and pathway activation (e.g., caspase-3 cleavage, MAPK phosphorylation) .

Methodological Frameworks

- Data Contradiction Analysis : Apply triangulation by cross-validating results via orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays). Use mixed-effects models to account for inter-experimental variability .

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

- Exploratory Data Analysis (EDA) : Utilize principal component analysis (PCA) to identify outliers in high-throughput screening data. Generate box plots and heatmaps to visualize dose-dependent trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |